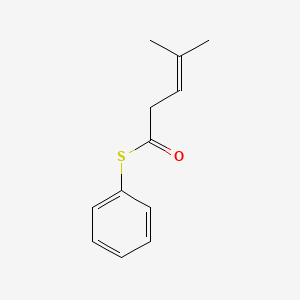
Phenylthio 4-methylpent-3-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-phenyl 4-methylpent-3-enethioate is an organic compound that belongs to the class of aromatic thiols It is characterized by the presence of a phenyl group attached to a 4-methylpent-3-enethioate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-phenyl 4-methylpent-3-enethioate typically involves the reaction of thiophenol with 4-methylpent-3-enoyl chloride. The reaction is carried out under anhydrous conditions in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using chromatographic techniques to obtain a high-purity compound .
Industrial Production Methods
Industrial production of S-phenyl 4-methylpent-3-enethioate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is subjected to rigorous quality control measures to ensure its purity and consistency .
Chemical Reactions Analysis
Types of Reactions
S-phenyl 4-methylpent-3-enethioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted aromatic compounds. The specific products depend on the reaction conditions and the reagents used .
Scientific Research Applications
S-phenyl 4-methylpent-3-enethioate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of S-phenyl 4-methylpent-3-enethioate involves its interaction with specific molecular targets. The compound can undergo redox reactions, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, including antimicrobial and antioxidant activities. The exact molecular pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
S-phenyl 2-methylprop-2-enethioate: Another aromatic thiol with similar chemical properties.
S,S′-thiodi-4,1-phenylenebis(thiomethacrylate): A compound with two thiol groups and similar reactivity.
Bis[4(2-hydroxy-3-methacryloyloxypropoxy)phenyl]sulfide: A more complex thiol derivative with additional functional groups.
Uniqueness
S-phenyl 4-methylpent-3-enethioate is unique due to its specific structure, which imparts distinct chemical and physical properties. Its ability to undergo a variety of chemical reactions makes it a versatile compound in synthetic chemistry. Additionally, its potential biological activities make it a compound of interest in medicinal chemistry .
Properties
CAS No. |
102496-83-3 |
|---|---|
Molecular Formula |
C12H14OS |
Molecular Weight |
206.31 g/mol |
IUPAC Name |
S-phenyl 4-methylpent-3-enethioate |
InChI |
InChI=1S/C12H14OS/c1-10(2)8-9-12(13)14-11-6-4-3-5-7-11/h3-8H,9H2,1-2H3 |
InChI Key |
BUTWIHUHJUAXAB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC(=O)SC1=CC=CC=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















